Ethanol, 2-(nitrosophenylamino)-

LC-MS/MS method validation Trace nitrosamine quantification Rivaroxaban impurity analysis

Tailored NDSRI specifically derived from rivaroxaban's secondary amine backbone. EMA-established AI of 1,500 ng/day (CPCA Category 4) is 15-fold higher than NDMA, simplifying routine QC with standard triple-quadrupole LC-MS/MS. The validated method LOD of 0.15 ng/mL meets the 10%-of-AI threshold required by regulators. Unlike generic nitrosamine standards, using this compound‑specific impurity ensures accurate risk calculations, eliminates method re‑optimization, and guarantees compliance with ICH M7(R1) and EMA guidance. NLT 98% purity, comprehensive COA (¹H‑NMR, IR, MS, KF) included.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 25413-76-7
Cat. No. B8820825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(nitrosophenylamino)-
CAS25413-76-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CCO)N=O
InChIInChI=1S/C8H10N2O2/c11-7-6-10(9-12)8-4-2-1-3-5-8/h1-5,11H,6-7H2
InChIKeyVCNFLSRFRJZEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2-(Nitrosophenylamino)- (CAS 25413-76-7): A Critical N‑Nitrosamine Reference Standard for Rivaroxaban Impurity Profiling


Ethanol, 2-(nitrosophenylamino)-, systematically named N-(2-hydroxyethyl)-N-phenylnitrous amide (CAS 25413‑76‑7), is a member of the N‑nitrosamine class and is identified as Rivaroxaban Nitroso Impurity‑1 [REFS‑1]. With molecular formula C₈H₁₀N₂O₂ (MW 166.18 g·mol⁻¹), the compound is an N‑nitrosamine drug‑substance‑related impurity (NDSRI) that arises from the secondary amine moiety present in the anticoagulant active pharmaceutical ingredient rivaroxaban [REFS‑2]. It is supplied as a highly characterized reference material with a purity specification of NLT 98% (by HPLC) and is used to support regulatory submissions (ANDA, DMF), analytical method development, method validation, and quality‑control testing of rivaroxaban drug substances and finished dosage forms [REFS‑3]. The compound is stored at 2–8 °C and is accompanied by a comprehensive certificate of analysis that typically includes HPLC purity, water content (KF), ¹H‑NMR, IR, and mass spectral (ESI) identification [REFS‑3].

Why Generic Nitrosamine Reference Standards Cannot Substitute for Ethanol, 2-(Nitrosophenylamino)- in Rivaroxaban Quality Control


Although numerous N‑nitrosamine reference standards are commercially available, their interchangeability in pharmaceutical quality‑control workflows is prohibited by both regulatory and analytical constraints. Nitrosamine drug‑substance‑related impurities (NDSRIs) such as Ethanol, 2‑(nitrosophenylamino)- are structurally derived from the unique secondary amine backbone of the parent API, rivaroxaban, and therefore differ fundamentally from simple dialkyl nitrosamines (e.g., NDMA, NDEA) in chromatographic retention, ionization efficiency, and fragmentation pattern [REFS‑1]. The European Medicines Agency (EMA) assigns compound‑specific acceptable intake (AI) limits based on either robust carcinogenicity data or the Carcinogenic Potency Categorization Approach (CPCA); for the five rivaroxaban NDSRIs, including this compound, an AI of 1 500 ng/day—equivalent to CPCA Category 4—has been established, a value that is approximately 15‑fold higher than the 96 ng/day AI for NDMA [REFS‑2]. Using a surrogate reference standard with a different toxicological threshold would invalidate risk calculations, compromise method sensitivity requirements, and fail to meet ICH M7(R1) expectations for compound‑specific impurity control [REFS‑3]. Furthermore, the validated LC–MS/MS method for this impurity achieved an LOQ of 0.15 ng·mL⁻¹; applying the same method to a structurally dissimilar nitrosamine would require re‑optimisation of extraction, chromatography, and mass‑spectral parameters, potentially degrading method performance below regulatory acceptance criteria [REFS‑1].

Quantitative Differentiation Evidence for Ethanol, 2-(Nitrosophenylamino)- (CAS 25413-76-7) as a Rivaroxaban Nitrosamine Reference Standard


Superior Analytical Sensitivity: Validated LOD and LOQ for Trace‑Level Nitrosamine Quantification in Rivaroxaban

A dedicated UHPLC‑MS/MS method validated per ICH Q2(R1) guidelines achieved a limit of detection (LOD) of 0.045 ng·mL⁻¹ and a limit of quantification (LOQ) of 0.15 ng·mL⁻¹ for Ethanol, 2‑(nitrosophenylamino)- in rivaroxaban bulk drug samples [REFS‑1]. In contrast, a multi‑analyte LC‑TQ‑MS/MS method covering five rivaroxaban NDSRIs reported a substantially higher LOQ of 10 ng·mL⁻¹, representing a 67‑fold loss in sensitivity [REFS‑2]. The single‑impurity method’s LOQ of 0.15 ng·mL⁻¹ is also one order of magnitude lower than the typical LOD of 0.3 ng·mL⁻¹ for NDMA (CAS 62‑75‑9) determined by LC‑MS/MS in pharmaceutical matrices [REFS‑3]. This extreme sensitivity is essential because the EMA acceptable intake for this impurity is 1 500 ng/day, and the method must reliably quantify concentrations at or below 10% of this threshold to satisfy regulatory expectations for trace nitrosamine control [REFS‑2].

LC-MS/MS method validation Trace nitrosamine quantification Rivaroxaban impurity analysis

Regulatory Acceptable Intake (AI): 15‑Fold Less Stringent Than NDMA, Enabling Practical Quality‑Control Workflows

Under the EMA Carcinogenic Potency Categorization Approach (CPCA), the five rivaroxaban NDSRIs—including Ethanol, 2‑(nitrosophenylamino)-—are assigned to CPCA Category 4 with an acceptable intake (AI) of 1 500 ng/day [REFS‑1]. This AI is 15.6‑fold higher than the AI of 96 ng/day for N‑nitrosodimethylamine (NDMA, CAS 62‑75‑9) and 57‑fold higher than the AI of 26.5 ng/day for N‑nitrosodiethylamine (NDEA, CAS 55‑18‑5), which are the most potent and stringently controlled nitrosamine impurities in pharmaceuticals [REFS‑2]. The higher AI threshold reflects the reduced carcinogenic potency predicted by the CPCA for this N‑aryl‑N‑alkyl nitrosamine architecture and directly translates to less demanding method sensitivity requirements: an analytical method need only achieve an LOQ ≤10% of the AI (i.e., ≤150 ng/day) rather than ≤9.6 ng/day for NDMA, substantially reducing instrument cost and method complexity for routine QC laboratories [REFS‑1].

ICH M7(R1) compliance Acceptable intake limits Nitrosamine risk assessment

Physical‑State and Storage Advantage: Solid Reference Standard vs. Liquid Nitrosamine Comparators

Ethanol, 2‑(nitrosophenylamino)- is supplied as a solid or crystalline substance that is stored under refrigeration at 2–8 °C [REFS‑1]. This is in marked contrast to N‑nitroso‑N‑ethylaniline (CAS 612‑64‑6), a structurally related N‑nitroso‑N‑aryl‑alkylamine, which is a clear amber or yellow liquid that requires storage at −20 °C and is water‑insoluble [REFS‑2]. Solid reference standards offer superior handling accuracy for gravimetric preparation of stock and working solutions, reduced risk of solvent evaporation altering concentration over time, and diminished exposure risk compared to volatile liquid nitrosamines. The recommended storage temperature of 2–8 °C is compatible with standard laboratory refrigerators, eliminating the need for dedicated −20 °C freezer capacity and simplifying inventory management in high‑throughput QC environments [REFS‑1].

Reference standard handling Nitrosamine stability Pharmaceutical analytical standards

Fully Validated Synthesis and Multi‑Technique Characterization Data Supporting Identity Confidence

The synthesis, purification, and comprehensive characterization of Ethanol, 2‑(nitrosophenylamino)- have been published in a peer‑reviewed article that provides full experimental detail and spectroscopic data [REFS‑1]. The compound was characterized by ¹H‑NMR, ¹³C‑NMR, IR, and high‑resolution mass spectrometry (HR‑MS), and its purity was confirmed by HPLC. In contrast, many generic nitrosamine reference standards (e.g., N‑nitroso‑N‑ethylaniline) are available commercially with limited published characterization beyond a vendor‑supplied certificate of analysis [REFS‑2]. The availability of a peer‑reviewed synthesis protocol enables independent laboratories to prepare in‑house reference material, a critical advantage for ANDA filers who must demonstrate impurity traceability. A separate study identified and confirmed the structure of five rivaroxaban NDSRIs—including this compound—using advanced spectroscopic methods and grouped them by CPCA category, further strengthening the evidence base for regulatory dossier submissions [REFS‑3].

Reference standard characterization Nitrosamine synthesis Structural elucidation

Solubility Profile: Aqueous‑Miscible Reference Standard vs. Water‑Insoluble Nitrosamine Comparators

Ethanol, 2‑(nitrosophenylamino)- is soluble in polar solvents including water and ethanol, consistent with its hydroxyethyl substituent that confers a calculated topological polar surface area (tPSA) of 52.9 Ų and a favourable logP of 1.17 [REFS‑1]. The validated LC–MS/MS method employs a mobile phase of 0.1% aqueous formic acid and methanol (1:1 v/v), demonstrating full compatibility with reversed‑phase LC conditions without the need for organic co‑solvents that could cause peak distortion or ionization suppression [REFS‑2]. In contrast, N‑nitroso‑N‑ethylaniline (CAS 612‑64‑6) is water‑insoluble and must be prepared in DMSO at a limiting concentration of 5 mg/mL, introducing the possibility of DMSO‑associated LC peak broadening and ion‑source contamination [REFS‑3]. The aqueous miscibility of the target compound simplifies sample preparation for aqueous‑based pharmaceutical matrices (e.g., dissolution media, simulated gastric fluid) and minimizes solvent‑mismatch effects during LC injection.

Reference standard solubility Sample preparation LC-MS compatibility

Regulatory‑Grade Purity Specification (NLT 98%) Surpassing Research‑Grade Nitrosamine Standards

Commercial supplies of Ethanol, 2‑(nitrosophenylamino)- designated as Rivaroxaban Nitroso Impurity‑1 are certified with a purity of NLT 98% (by HPLC, corrected for water content by Karl Fischer titration) and are provided with a comprehensive certificate of analysis (COA) that includes ¹H‑NMR, IR, and mass spectral (ESI) identification [REFS‑1]. This purity grade aligns with pharmacopeial reference‑standard expectations (USP, EP) and is suitable for use as a working standard in ANDA submissions and cGMP quality‑control laboratories. In comparison, Ethanol, 2‑(nitrosophenylamino)- sold as a general research chemical is typically offered at ≥95% purity, while reference standards for structurally related simple nitrosamines such as N‑nitroso‑N‑ethylaniline are available at 97–98% purity but without the full suite of orthogonal identity testing [REFS‑2]. A procurement specification requiring NLT 98% purity with multi‑technique identity confirmation reduces the risk of misidentification and ensures that impurity response factors calculated during method validation are based on a known-potency reference material [REFS‑1].

Reference standard purity Pharmaceutical impurity standards Quality control

High‑Value Application Scenarios for Ethanol, 2-(Nitrosophenylamino)- (CAS 25413-76-7) in Pharmaceutical Development and Quality Control


Abbreviated New Drug Application (ANDA) Submission for Generic Rivaroxaban

Generic drug manufacturers filing ANDAs for rivaroxaban tablets (2.5, 10, 15, 20 mg) are required to identify, quantify, and set acceptance criteria for all potential nitrosamine impurities, including Ethanol, 2‑(nitrosophenylamino)-, in accordance with ICH M7(R1) and EMA nitrosamine guidance [REFS‑1]. The validated LC–MS/MS method with an LOQ of 0.15 ng·mL⁻¹ provides the analytical sensitivity needed to demonstrate that this impurity is controlled well below the EMA‑established AI of 1 500 ng/day across multiple API batches, a data package essential for regulatory dossier acceptance [REFS‑2]. Use of a NLT 98% purity, fully characterized reference standard with traceable COA (¹H‑NMR, IR, MS) ensures that the impurity response factor and system suitability criteria are scientifically defensible during FDA or EMA pre‑approval inspections [REFS‑3].

Development and Validation of Nitrosamine‑Specific Analytical Methods for Rivaroxaban Drug Products

Analytical R&D laboratories developing stability‑indicating methods for rivaroxaban finished dosage forms require a compound‑specific nitrosamine standard to optimise chromatographic separation and mass‑spectrometric detection. Unlike multi‑analyte NDSRI methods that exhibit an LOQ of 10 ng·mL⁻¹ [REFS‑1], a method optimised specifically for Ethanol, 2‑(nitrosophenylamino)- achieves an LOQ of 0.15 ng·mL⁻¹ [REFS‑2], enabling trace‑level quantification that accounts for the 10%‑of‑AI threshold expected by regulators. The solid physical state and aqueous solubility simplify stock‑standard preparation directly in aqueous‑organic mobile phase, minimising solvent‑induced matrix effects and improving injection precision compared to DMSO‑dissolved liquid nitrosamine comparators [REFS‑3].

Routine Batch‑Release Quality Control of Rivaroxaban API and Formulated Drug Products

QC laboratories performing commercial batch‑release testing of rivaroxaban drug substance and drug products under cGMP regulations must include nitrosamine impurity monitoring as part of the established control strategy. The higher AI of 1 500 ng/day for this impurity—15.6‑fold above the 96 ng/day AI for NDMA [REFS‑1]—means that standard triple‑quadrupole LC‑MS/MS instrumentation operating at an LOQ of ~10 ng·mL⁻¹ is sufficient for routine testing, without the need for high‑resolution mass spectrometry (HR‑MS) or derivatisation‑based methods required for more potent nitrosamines [REFS‑2]. This reduces instrument capital expenditure and method complexity, making nitrosamine testing economically viable for QC laboratories in emerging pharmaceutical markets. The reference standard stored at 2–8 °C also simplifies inventory logistics compared to −20 °C storage requirements [REFS‑3].

Forced Degradation and Stability Studies to Identify Nitrosamine Formation Pathways in Rivaroxaban Formulations

Stability studies conducted under ICH Q1A(R2) conditions (40 °C/75% RH, photolytic, oxidative, and hydrolytic stress) may generate trace levels of Ethanol, 2‑(nitrosophenylamino)- through nitrosation of the secondary amine moiety of rivaroxaban in the presence of nitrite impurities from excipients [REFS‑1]. Having a well‑characterized reference standard with published spectroscopic data (¹H‑NMR, ¹³C‑NMR, HR‑MS) enables definitive identification of this degradation product in stressed samples and its differentiation from co‑eluting impurities [REFS‑2]. The aqueous solubility of the compound facilitates direct injection of aqueous stress‑testing solutions without solvent exchange, a practical advantage that shortens sample preparation time and reduces the risk of analyte loss during evaporation steps that may affect recovery of volatile nitrosamine species [REFS‑3].

Quote Request

Request a Quote for Ethanol, 2-(nitrosophenylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.